![molecular formula C15H17ClN2 B2700417 6-Chloro-4-methyl-2-piperidinoquinoline CAS No. 338749-92-1](/img/structure/B2700417.png)
6-Chloro-4-methyl-2-piperidinoquinoline
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- 6-Chloro-4-methyl-2-piperidinoquinoline is involved in the synthesis of pyrrolo[1,2-a]quinoxalines through 1,3-dipolar cycloaddition reactions, leading to compounds with potential applications in various chemical processes (Kim et al., 1990).
- It has been used in the synthesis of novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, a compound that underwent comprehensive spectroscopic and quantum chemical studies (Fatma et al., 2017).
- The compound participates in reactions forming biologically interesting arylquinolines, which are potent and selective 5-HT3 receptor antagonists (Giorgi et al., 1998).
Catalytic and Biological Activities
- In the field of catalysis, this compound is involved in the formation of chromium aryl complexes with N-donor ligands for ethylene trimerization (Ronellenfitsch et al., 2014).
- It is used in the preparation of nanomagnetic reusable catalysts for efficient synthesis of pharmaceutical compounds (Ghorbani‐Choghamarani & Azadi, 2015).
- There is evidence of its role in the synthesis of compounds with potential anticancer properties, demonstrating high blood-brain barrier penetration (Sirisoma et al., 2009).
Luminescent Properties and Corrosion Inhibition
- This compound derivatives have been studied for their luminescent properties and photo-induced electron transfer, indicating potential applications in material sciences (Gan et al., 2003).
- Research on 8-hydroxyquinoline derivatives, including chloro and piperidino groups, showed significant anti-corrosion performance for mild steel in acidic medium, demonstrating its utility in corrosion protection (Douche et al., 2020).
Future Directions
Quinoline derivatives, such as 6-Chloro-4-methyl-2-piperidinoquinoline, continue to be a focus of research due to their wide range of biological activities. Future research may focus on the synthesis of new structural prototypes with more effective antimicrobial, antiviral, and anticancer activity . Additionally, the development of novel therapeutic strategies, such as anti-virulence therapy, is a promising future direction .
properties
IUPAC Name |
6-chloro-4-methyl-2-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-11-9-15(18-7-3-2-4-8-18)17-14-6-5-12(16)10-13(11)14/h5-6,9-10H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXIERNVMLXYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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